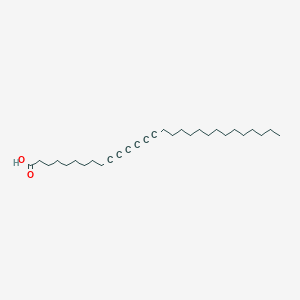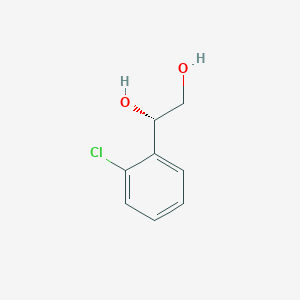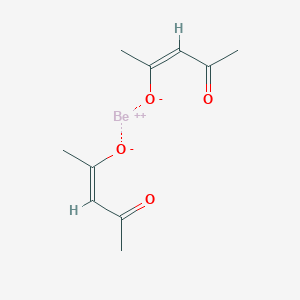
アセチルアセトナートベリリウム
概要
説明
Beryllium Acetylacetonate is a Beryllium source that is soluble in organic solvents as an organometallic compound . It is generally immediately available in most volumes .
Synthesis Analysis
Beryllium acetylacetonate has been synthesized using beryllium oxide, concentrated sulfuric acid, and acetylacetone as starting materials . The product was characterized by powder X-ray .Molecular Structure Analysis
The structure of beryllium acetylacetonate, Be (acac)2, was fully optimized at the B3LYP (using the 6-31G*, 6-311G*, and 6-311++G (3df,2p) basis sets), Hartree–Fock, and the Möller–Plesset (using the 6-31G* basis set) levels . The molecular formula is C10H14BeO4 .Chemical Reactions Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Acetylacetone is an organic compound that famously exists in two tautomeric forms which are rapidly inter-convertible .Physical And Chemical Properties Analysis
Beryllium Acetylacetonate appears as a white liquid . Its melting point is 100-104 °C, boiling point is 270 °C, and density is 1.168 g/mL . It is practically insoluble in water but freely soluble in alcohol, acetone, ether, benzene, CS2, and other organic solvents .科学的研究の応用
飲料水中の微量ベリリウムの定量
アセチルアセトナートベリリウムは、飲料水中の微量ベリリウム(II)の定量に使用できます . アセチルアセトンを含む飲料水中のベリリウム(II)から、アセチルアセトナートベリリウムのキレートであるBe(acac)2が生成されます . この方法は、0.23 ngの検出限界で、空気中のベリリウム蒸気の測定に適用できます .
ナノ粒子研究の前駆体
アセチルアセトナートベリリウムは、ナノ粒子研究における前駆体として重要な役割を果たしています . これは、新素材の開発と有機合成における応用に使われています .
高分子科学
高分子科学の分野では、アセチルアセトナートベリリウムは、そのユニークな特性のために使用されています . これは、新素材の開発と有機合成における応用に使われています .
有機合成における触媒
アセチルアセトナートベリリウムは、有機合成のためのさまざまな触媒および触媒試薬で広く使用されています . これは、さまざまな重要な化学変換に対する費用対効果の高いアプローチに必要な選択性、反応性、および原子経済性を実現する触媒の開発において重要な役割を果たしています .
カーボンナノ構造の作製
作用機序
Target of Action
Beryllium acetylacetonate, also known as Be(acac)2, is a coordination complex derived from the acetylacetonate anion and beryllium ions . The primary targets of this compound are transition metals, where it forms a six-membered chelate ring . The ligand acetylacetonate, often abbreviated as “acac”, binds to the metal through both oxygen atoms .
Mode of Action
The interaction of beryllium acetylacetonate with its targets involves the formation of a chelate ring. This process typically occurs when both oxygen atoms of the acetylacetonate ligand bind to the metal, forming a six-membered chelate ring . This binding mode is common for transition metals and is crucial for the compound’s function in various applications, including as catalyst precursors and reagents .
Biochemical Pathways
The biochemical pathways affected by beryllium acetylacetonate are primarily related to its role as a catalyst in organic syntheses . As a metal enolate complex, it is used in a plethora of catalyzed reactions . The compound’s ability to form complexes with metals is a key feature of β-diketones, which are important in various biochemical pathways .
Pharmacokinetics
It’s known that the compound can be formed from beryllium (ii) in drinking water, suggesting that it can be absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of beryllium acetylacetonate’s action are largely dependent on its role as a catalyst in organic syntheses . By forming complexes with metals, it facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .
Action Environment
The action, efficacy, and stability of beryllium acetylacetonate can be influenced by various environmental factors. For instance, the formation of the Be(acac)2 chelate can be facilitated by the presence of acetylacetone in a slightly acidic solution . Moreover, the compound’s solubility in organic solvents, in contrast to the related metal halides, suggests that its action can be influenced by the solvent environment .
Safety and Hazards
Beryllium Acetylacetonate is harmful if swallowed and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . Avoid breathing dust, fume, gas, mist, vapors, or spray . If it gets in the eyes, rinse cautiously with water for several minutes .
将来の方向性
生化学分析
Biochemical Properties
Beryllium acetylacetonate can form chelates with biomolecules . It has been shown to react selectively with certain proteins, including enzymes . The interaction of beryllium with these proteins is very specific, indicating a high affinity for some cell organelles .
Cellular Effects
Beryllium compounds are known to be toxic to cells where they accumulate .
Molecular Mechanism
The molecular mechanism of action of beryllium acetylacetonate involves the formation of a chelate with biomolecules . This chelate formation is believed to be responsible for the compound’s interactions with enzymes and proteins .
Temporal Effects in Laboratory Settings
The temporal effects of beryllium acetylacetonate in laboratory settings have been studied. A method for determining levels of beryllium in human urine was developed and validated, indicating that the compound can be monitored over time .
Dosage Effects in Animal Models
Beryllium compounds have been shown to induce lung tumors in rats and cause osteosarcomas in rabbits .
Metabolic Pathways
Beryllium compounds are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic processes .
Transport and Distribution
Beryllium compounds are known to accumulate in cells, suggesting that they may interact with transporters or binding proteins .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely that the compound localizes to specific compartments or organelles within the cell .
特性
IUPAC Name |
beryllium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXDHBLPBKCFR-FDGPNNRMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be(C5H7O2)2, C10H14BeO4 | |
| Record name | beryllium acetylacetonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Beryllium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20315 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10210-64-7 | |
| Record name | Beryllium acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYLLIUM ACETYLACETONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of beryllium acetylacetonate?
A1: Beryllium acetylacetonate has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.
Q2: What spectroscopic techniques are used to characterize beryllium acetylacetonate?
A2: Researchers utilize several spectroscopic methods to analyze beryllium acetylacetonate, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.
Q3: What role does the Si-H bond play in the formation of PBeCS from beryllium acetylacetonate?
A3: The reaction between polycarbosilanes (PCS) and beryllium acetylacetonate, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.
Q4: Are there any reported catalytic applications of beryllium acetylacetonate?
A4: While the provided research papers primarily focus on the synthesis and characterization of beryllium acetylacetonate and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.
Q5: Have computational methods been employed to study beryllium acetylacetonate?
A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of beryllium acetylacetonate and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.
Q6: How does the structure of beryllium acetylacetonate contribute to its stability?
A6: The stability of beryllium acetylacetonate can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.
Q7: What safety precautions should be taken when handling beryllium acetylacetonate?
A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling beryllium acetylacetonate. It's essential to consult the relevant safety data sheets and follow established safety protocols.
Q8: How is beryllium acetylacetonate used in analytical chemistry?
A8: Beryllium acetylacetonate serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].
Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?
A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form beryllium acetylacetonate []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




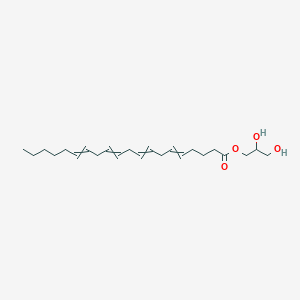
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)


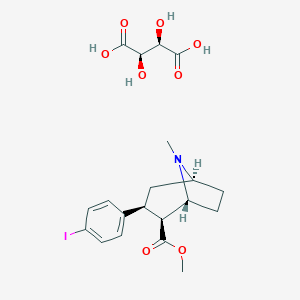
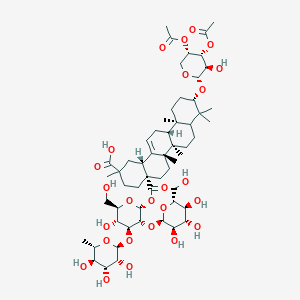

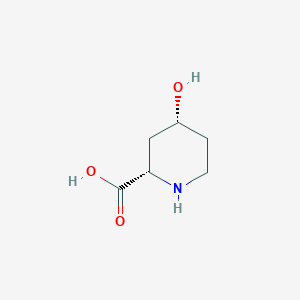


![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
